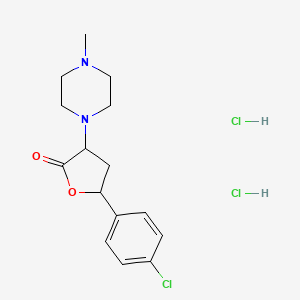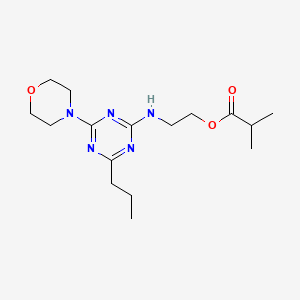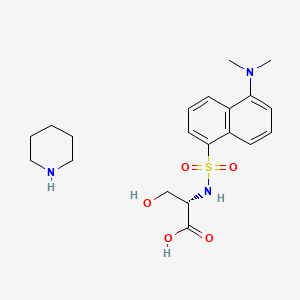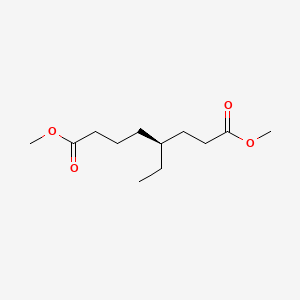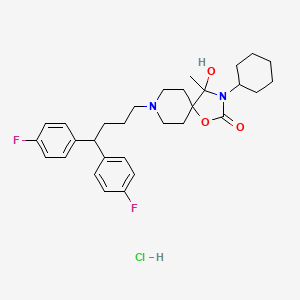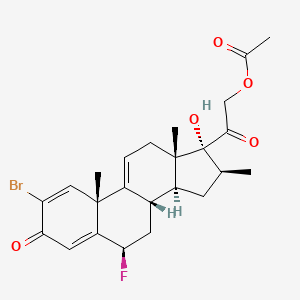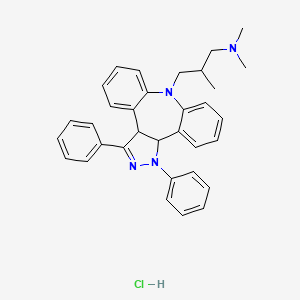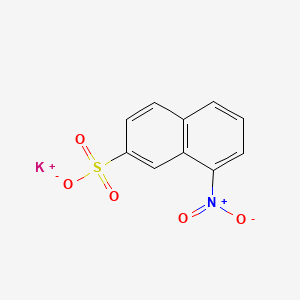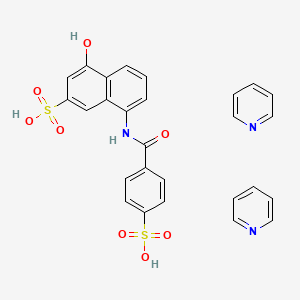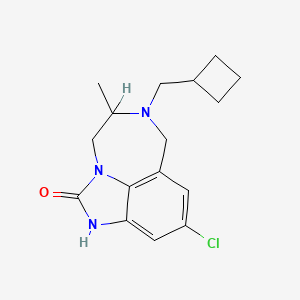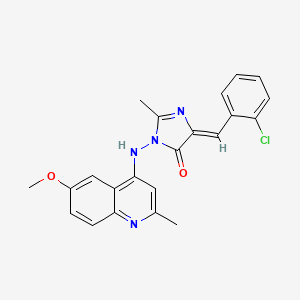
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one is a compound known for its unique chemical structure and properties It is a member of the dithiolthione family, which is characterized by the presence of two sulfur atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one typically involves the reaction of 4-hydroxybenzaldehyde with carbon disulfide and a base, such as potassium hydroxide, to form the intermediate 4-hydroxyphenyl dithiocarbonate. This intermediate is then cyclized under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The scalability of the synthesis makes it feasible for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has shown its potential as a therapeutic agent for conditions such as atherosclerosis due to its ability to release hydrogen sulfide, a known signaling molecule.
Mecanismo De Acción
The mechanism by which 5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one exerts its effects involves the release of hydrogen sulfide (H₂S). This gas acts as a signaling molecule in various biological processes, including vasodilation, anti-inflammation, and cytoprotection. The compound interacts with molecular targets such as the NF-κB and JAK/STAT pathways, modulating their activity to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Palmitoyloxyphenyl)-3H-1,2-dithiol-3-one
- Tetra(3,5-diisobornyl-4-hydroxyphenyl)porphine
- 3-((4-Hydroxyphenyl)amino)propanoic acid
Uniqueness
5-(4-Hydroxyphenyl)-3H-1,2-dithiol-3-one is unique due to its ability to release hydrogen sulfide slowly, providing sustained biological effects. This property distinguishes it from other similar compounds that may release H₂S more rapidly or not at all. Additionally, its specific interactions with molecular pathways such as NF-κB and JAK/STAT further highlight its distinctiveness .
Propiedades
Número CAS |
133430-71-4 |
|---|---|
Fórmula molecular |
C9H6O2S2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
5-(4-hydroxyphenyl)dithiol-3-one |
InChI |
InChI=1S/C9H6O2S2/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H |
Clave InChI |
XXDYQIINMXOSSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)SS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


